Orthoclase

Descripción

Propiedades

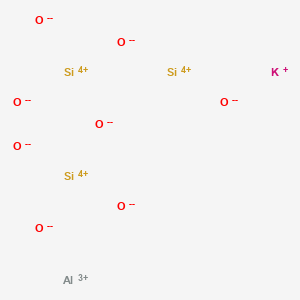

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Orthoclase Feldspar in Granitic Pegmatites

Abstract

Orthoclase (KAlSi₃O₈), a potassium-rich alkali feldspar (B12085585), is a principal rock-forming mineral and a common constituent of felsic igneous rocks.[1][2] Its formation in granitic pegmatites is of particular interest due to the characteristically large, often euhedral crystals that develop, sometimes reaching meters in size.[1][3] This guide provides a comprehensive technical overview of the complex processes governing the formation of this compound in these unique geological environments. It details the genesis of granitic pegmatites from residual magma, the specific physicochemical conditions that promote large crystal growth, and the geochemical signatures of this compound formed therein. The document summarizes key quantitative data, outlines relevant experimental protocols for feldspar synthesis, and presents a logical workflow of the formation process.

Genesis of Granitic Pegmatites

Granitic pegmatites are exceptionally coarse-grained igneous rocks that form during the final stages of magma crystallization.[4][5] Their genesis is intrinsically linked to the process of magmatic differentiation within a larger parent magma body, typically granitic in composition.

As the parent magma cools, minerals with higher melting points (e.g., olivine, pyroxene) crystallize and separate, progressively enriching the remaining melt in silica, alkali metals, and volatile components.[4][6] This residual melt becomes highly enriched in water (H₂O), fluorine (F), boron (B), lithium (Li), and other incompatible elements that were not incorporated into the crystal structures of the early-forming minerals.[4][7]

The high concentration of these volatiles significantly lowers the viscosity and the solidus temperature of the residual melt.[3][4] This low-viscosity, volatile-rich fluid can then be injected into fractures and voids in the surrounding country rock or remain in pockets within the solidified parent pluton, creating the geological setting for pegmatite formation.[3][4]

Crystallization of this compound in a Pegmatitic Environment

The unique conditions within a pegmatite-forming fluid are highly conducive to the growth of large this compound crystals. This compound is the potassium-bearing end-member (Or) of the alkali feldspar solid solution series with albite (Ab), the sodium-bearing end-member.[2][8]

Key Formation Factors:

-

Low Nucleation Rate: The high volatile content in the melt lowers the rate of new crystal nucleation.[4][7]

-

High Ion Mobility: The extremely low viscosity of the fluid allows for the rapid diffusion of ions over long distances.[3][7] This enables ions to migrate to and accrete onto a small number of existing crystal nuclei rather than forming many new, smaller crystals.

-

Prolonged Cooling & Undercooling: Pegmatites are believed to form from slow cooling deep underground, which provides ample time for crystal growth.[8] Alternatively, some models propose that significant liquidus undercooling (cooling of the melt below its normal crystallization temperature without solidification) of approximately 200°C ± 50°C can lead to the rapid growth of a few large crystals once nucleation begins.[5]

-

Polymorphism: this compound is an intermediate-temperature polymorph of K-feldspar. Sanidine is the high-temperature, disordered polymorph found in rapidly cooled volcanic rocks, while microcline is the low-temperature, completely ordered polymorph common in more slowly cooled granites and pegmatites.[9][10] this compound represents an intermediate state of Al/Si ordering within the crystal lattice.[2]

-

Perthite Formation: As the this compound crystal cools slowly, the solid solution with albite becomes unstable. Sodium-rich albite lamellae exsolve from the potassium-rich this compound host, creating a microscopic intergrowth known as perthite.[8][11] The texture of these intergrowths can provide insights into the cooling history of the rock.[8]

Physicochemical and Geochemical Data

The formation of this compound in granitic pegmatites occurs over a range of pressure and temperature conditions. Its chemical composition, particularly its trace element content, can serve as an indicator of the pegmatite's evolution and potential for rare-element mineralization.

Data Presentation: Formation Conditions and Composition

The following table summarizes quantitative data from various studies on granitic pegmatites and related experimental systems.

| Parameter | Value | Source Pegmatite / System | Citation |

| Temperature of Crystallization | 650°C decreasing to 550°C | Harding Pegmatite, NM, USA | [12] |

| 431°C ± 68°C (Primary Feldspars) | Miarolitic Pegmatites, CA, USA | ||

| 359°C ± 64°C (Final Silicate Stage) | Miarolitic Pegmatites, CA, USA | ||

| 600°C → 350°C (Model) | General Granitic Pegmatite Model | [5] | |

| Pressure of Emplacement | 330 - 350 MPa (3.3 - 3.5 kbar) | Harding Pegmatite, NM, USA | [12] |

| This compound (Or) Content | Or₈₀ - Or₉₇ (Bulk K-feldspar) | Altay Pegmatites, NW China | [13] |

| Or₇₀ - Or₈₀ (Perthite Bulk) | Harding Pegmatite, NM, USA | [12] | |

| 47 - 67 mol% (at 670°C) | Experimental Peralkaline Rhyolite | [14] | |

| 31 - 37 mol% (at ≥720°C) | Experimental Peralkaline Rhyolite | [14] | |

| Key Trace Elements | Enriched in Rb, Cs | Alijó-Sanfins, Portugal | [15] |

| Depleted in Ba, Sr, Pb | Alijó-Sanfins, Portugal | [15] |

Visualization of the Formation Pathway

The logical sequence from a parent granitic magma to the formation of this compound crystals within a pegmatite is illustrated below.

Caption: Logical workflow of this compound formation in granitic pegmatites.

Experimental Protocols: Feldspar Synthesis

Understanding the kinetics and phase equilibria of this compound requires controlled laboratory experiments. Methodologies often involve hydrothermal synthesis or crystallization from a synthetic melt, designed to simulate natural geological conditions. Below is a generalized protocol for feldspar crystallization from a hydrous granite melt, synthesized from methodologies described in the literature.[16][17][18]

Objective: To crystallize alkali feldspar from a synthetic hydrous granite melt under controlled pressure and temperature conditions.

Apparatus:

-

Piston-cylinder apparatus or internally heated pressure vessel (IHPV)

-

Gold or Platinum capsules (sample holders)

-

High-precision furnace and temperature controller

-

Microscope, Scanning Electron Microscope (SEM), and Electron Probe Micro-Analyzer (EPMA) for sample analysis

Starting Materials:

-

Synthetic Granite Powder: A fine powder (<100 μm) composed of reagent-grade oxides (e.g., SiO₂, Al₂O₃, K₂O, Na₂O) mixed in proportions that mimic a natural granite composition.

-

Deionized Water: To act as the primary volatile component.

Methodology:

-

Sample Preparation: A precise amount of the synthetic granite powder (e.g., 20-30 mg) and deionized water (e.g., 2-5 wt.%) are weighed and loaded into a noble metal capsule.

-

Encapsulation: The capsule is carefully welded shut to create a closed system, preventing the loss of volatiles during the experiment.

-

Experimental Run:

-

The sealed capsule is placed into the pressure vessel.

-

The system is pressurized to the target pressure, typically between 100 and 500 MPa (1-5 kbar), to simulate crustal depths.[12][19]

-

The sample is heated to a super-liquidus temperature (e.g., 800-900 °C) and held for a duration (e.g., 24 hours) to ensure complete melting and homogenization of the charge.

-

The temperature is then lowered to the target crystallization temperature (e.g., 650-750 °C). This can be done in a single step or via a controlled cooling ramp (e.g., 0.1 °C/h to 10 °C/h) to study kinetic effects.[18]

-

The sample is held at the crystallization temperature for a predetermined duration, ranging from hours to several weeks, to allow for crystal nucleation and growth.

-

-

Quenching: At the end of the experiment, the sample is rapidly cooled (quenched) to room temperature in seconds. This process freezes the melt into a glass, preserving the crystals and textures formed at high pressure and temperature.

-

Analysis:

-

The capsule is opened, and the experimental charge (a mix of crystals and glass) is mounted in epoxy and polished.

-

Optical microscopy and SEM are used to observe crystal morphologies, sizes, and textures.

-

The chemical composition of the crystallized feldspars and the residual glass is determined using EPMA.

-

Conclusion

The formation of large this compound crystals in granitic pegmatites is a result of a multi-stage geological process. It begins with the extensive fractional crystallization of a parent granitic magma, which generates a residual, volatile-rich fluid. The unique properties of this fluid—namely its low viscosity and high concentration of fluxing agents—create an environment that favors the growth of a few, large crystals over the nucleation of many small ones. The specific temperature, pressure, and cooling history dictate the final composition and texture of the this compound, including the development of perthitic intergrowths. Experimental petrology provides crucial data to constrain these formation conditions and helps refine our understanding of these remarkable geological formations.

References

- 1. This compound: Pink granite, Mohs hardness and moonstone [geology.com]

- 2. This compound | Feldspar, Silicate, Mohs Scale | Britannica [britannica.com]

- 3. geologyscience.com [geologyscience.com]

- 4. m.youtube.com [m.youtube.com]

- 5. zarmesh.com [zarmesh.com]

- 6. Pegmatite: Formation, Composition, Properties, Uses – Geology In [geologyin.com]

- 7. Pegmatite - Wikipedia [en.wikipedia.org]

- 8. gem.agency [gem.agency]

- 9. mindat.org [mindat.org]

- 10. geo.libretexts.org [geo.libretexts.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 13. zarmesh.com [zarmesh.com]

- 14. Frontiers | Crystallization Kinetics of Alkali Feldspar in Peralkaline Rhyolitic Melts: Implications for Pantelleria Volcano [frontiersin.org]

- 15. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 16. mdpi.com [mdpi.com]

- 17. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Crystallization process of orthoclase in felsic igneous rocks

An In-depth Technical Guide on the Crystallization Process of Orthoclase in Felsic Igneous Rocks

Introduction

This compound, a potassium feldspar (B12085585) with the chemical formula KAlSi₃O₈, is a principal rock-forming mineral within the Earth's continental crust.[1][2][3] It is a fundamental constituent of felsic igneous rocks, such as granite, syenite, and rhyolite, which form from the cooling and solidification of silica-rich magmas.[1][2][3] The crystallization of this compound from a magma is a complex process governed by a multitude of physicochemical variables, including temperature, pressure, magma composition, and cooling rate. Understanding this process is critical for interpreting the geological history and evolution of magmatic systems.

This technical guide provides a comprehensive overview of the crystallization of this compound in felsic igneous environments. It details the phase relationships within the feldspar mineral group, the specific conditions that favor this compound formation, kinetic factors influencing crystal growth, and the resulting textures observed in rocks. The content is intended for researchers and scientists in geology, materials science, and related fields, offering detailed experimental insights and structured data for reference.

The Feldspar Mineral System

Feldspars are tectosilicate minerals that constitute the most abundant mineral group in the Earth's crust.[4] Their composition can be represented within a ternary system with three end-members: this compound (Or: KAlSi₃O₈), Albite (Ab: NaAlSi₃O₈), and Anorthite (An: CaAl₂Si₂O₈).[4][5]

Alkali Feldspar Polymorphs

Potassium feldspar (K-feldspar) exhibits polymorphism, meaning it exists in different crystal structures depending on the temperature of formation and subsequent cooling history.[5][6] The degree of ordering of aluminum and silicon atoms within the tetrahedral sites of the crystal lattice determines the specific polymorph:[7][8]

-

Sanidine: The high-temperature, disordered polymorph of K-feldspar.[6][7] It forms in rapidly cooled volcanic rocks like rhyolite and trachyte and crystallizes in the monoclinic system.[7][9] Due to rapid quenching, sanidine can incorporate a significant amount of sodium into its structure.[7]

-

This compound: The intermediate-temperature, partially ordered polymorph.[6][8] It is characteristic of plutonic rocks like granite that have cooled more slowly than volcanic rocks.[3] this compound is also monoclinic.[6][7]

-

Microcline: The low-temperature, fully ordered polymorph. It is triclinic and typically forms during very slow cooling in plutonic or metamorphic environments, or by the sub-solidus transformation of this compound.[5][8]

The transition from sanidine to this compound, and subsequently to microcline, is a function of decreasing temperature and slower cooling rates, which allow for the Si and Al atoms to arrange into a more ordered state.[5][7][8]

Solid Solution and Exsolution

The series between this compound (KAlSi₃O₈) and albite (NaAlSi₃O₈) is known as the alkali feldspar series.[4] At high magmatic temperatures, complete solid solution exists between sanidine and albite.[7] However, as the magma cools, a miscibility gap is encountered.[5] Below a certain temperature (the solvus), the single homogeneous feldspar becomes unstable and separates into two distinct phases: a potassium-rich feldspar and a sodium-rich feldspar. This process is called exsolution . The resulting intergrowth of Na-feldspar lamellae within a K-feldspar host is termed perthite .[10]

Physicochemical Conditions of this compound Crystallization

The formation of this compound is constrained by specific conditions within the cooling magma body.

Temperature and Pressure

This compound crystallizes from felsic magmas at intermediate to lower temperatures compared to other igneous minerals. It is a lower-temperature polymorph than sanidine, which forms above approximately 700°C.[9] this compound typically crystallizes in plutonic environments where cooling is slow.[3] Experimental studies on granitic systems show K-feldspar crystallizing at temperatures between 750°C and 700°C at pressures around 0.4 GPa. The stability field of feldspars is also significantly influenced by water pressure (PH₂O), which can lower the solidus temperature of the magma.[11]

Magma Composition and Water Content

This compound is characteristic of felsic magmas that are enriched in potassium, aluminum, and silicon.[1][2] According to Bowen's reaction series, K-feldspar is one of the last minerals to crystallize from a cooling magma, following the formation of mafic minerals and plagioclase feldspar.[2][12] The water content of the magma plays a crucial role; increasing the bulk water content can affect the evolutionary paths of crystallizing feldspars and decrease the extent of this compound enrichment.[13] Experiments show that crystal growth rates for alkali feldspar are linearly proportional to the total H₂O content in the melt.[14]

Crystallization Kinetics

The kinetics of crystallization, including nucleation and growth rates, determine the final size, shape, and texture of this compound crystals.

-

Nucleation: The initiation of crystal formation requires overcoming an energy barrier. In granitic melts, there can be a significant nucleation lag time for alkali feldspar, which is dependent on temperature. For instance, experiments have shown a nucleation lag of about 18 hours at 700°C and 6 hours at 650°C.[14]

-

Crystal Growth: Once a nucleus has formed, its growth rate depends on factors like the degree of undercooling (the difference between the liquidus temperature and the actual temperature) and the viscosity of the melt.[14][15] Feldspar growth rates often show a maximum at a specific undercooling temperature.[14] Slower cooling rates, characteristic of plutonic environments, allow for the growth of large, well-formed (euhedral) this compound crystals, sometimes reaching several centimeters in length, particularly in pegmatites.[1]

Trace Element Partitioning

During crystallization, trace elements are distributed between the solid this compound crystals and the residual melt. This partitioning is described by the partition coefficient (D), which is the ratio of the concentration of an element in the crystal to its concentration in the melt. The partitioning of Large Ion Lithophile Elements (LILEs) such as Rubidium (Rb), Strontium (Sr), and Barium (Ba) is of particular interest. Generally, partition coefficients for Rb and Ba increase with the this compound content of the feldspar.[16] This behavior is crucial for geochemical modeling of magma differentiation and crustal evolution.[16]

Associated Textures and Phenomena

The crystallization of this compound and its interaction with other minerals and the evolving melt lead to several distinct microscopic and macroscopic textures in felsic rocks.

-

Perthite: As described earlier, this is a common exsolution texture in this compound, consisting of lamellae of albite within the this compound host.[10] It forms during sub-solidus cooling.

-

Rapakivi Texture: This texture is characterized by large, rounded crystals (ovoids) of this compound mantled by a rim of plagioclase (typically oligoclase).[17][18][19] Its formation is complex and has been attributed to several processes, including magma mixing, pressure changes during magma ascent, and subsolidus fluid-induced replacement.[17][19][20]

-

Myrmekite: This is a microscopic intergrowth of worm-like (vermicular) quartz within a plagioclase host.[21] It commonly forms at the boundary between K-feldspar (this compound or microcline) and plagioclase.[22] The formation of myrmekite is often linked to metasomatic replacement processes, where K-feldspar is replaced by plagioclase due to the influx of Na- and Ca-bearing fluids.[21][23][24]

Data Presentation

Table 1: Physicochemical Conditions for K-Feldspar Crystallization

| Parameter | Value | Rock Type / Condition | Reference |

| Temperature | |||

| Sanidine Formation | > 700 °C | Rapidly cooled volcanic rocks | [9] |

| This compound Crystallization | 700 - 750 °C | Granodioritic System | |

| Low-T Solid Solution Limit | ≤ 650 °C | Plutonic rocks (miscibility gap) | [4] |

| Pressure | |||

| Experimental Range | 0.4 GPa (4 kbar) | Granodioritic System | |

| Experimental Range | 0.1 GPa (1 kbar) | Granite Melt | [14] |

| H₂O Content (Melt) | |||

| Experimental Range | 1.9 - 4.0 wt.% | Granite Melt | [14] |

| H₂O Saturation | ~8 - 10 wt.% | Leucogranite Magmas | [25] |

| Cooling Rate | |||

| Experimental | 0.1 °C/h to 1 °C/day | Recrystallization of Granite | [14] |

Table 2: Kinetic Data for Alkali Feldspar Crystallization

| Parameter | Value | System / Conditions | Reference |

| Nucleation Lag Time | ~18 hours | Granite-NaF-H₂O System @ 700°C | [14] |

| ~6 hours | Granite-NaF-H₂O System @ 650°C | [14] | |

| Growth Rate Maximum | ~40 °C undercooling | Granite Melt (4 wt.% H₂O) | [14] |

Table 3: Trace Element Partition Coefficients (DFsp/Melt)

| Element | Partition Coefficient (D) | Feldspar Type | Reference |

| Ba (Barium) | Increases with Or content | Alkali Feldspar | [16] |

| Rb (Rubidium) | Increases with Or content | Alkali Feldspar | [16] |

| Cs (Cesium) | 0.13 | Alkali Feldspar | [16] |

| Eu (Europium) | 0.05 - 2.16 | Alkali Feldspar (Peralkaline) | [26] |

Experimental Protocols

Investigating this compound crystallization relies on high-pressure, high-temperature experimental petrology. A generalized protocol is outlined below, synthesized from various experimental studies.[14][25][27]

Objective: To determine the phase equilibria and crystallization kinetics of this compound in a synthetic or natural felsic magma.

1. Starting Material Preparation:

- Synthetic Gel/Glass: A mixture of high-purity oxides (e.g., SiO₂, Al₂O₃, K₂O, Na₂O) or carbonates is prepared to match the desired bulk composition of a felsic magma. This mixture is repeatedly fused at high temperature (e.g., 1300-1400°C) and quenched to produce a homogeneous starting glass.

- Natural Rock Powder: A natural felsic rock (e.g., granite) is crushed and ground to a fine powder (< 20 µm). The powder may be fused and quenched to create a glass, ensuring homogeneity.

2. Encapsulation:

- A precise amount of the starting powder (e.g., 10-20 mg) is loaded into a noble metal capsule (typically gold or platinum).

- A specific amount of deionized water is added to the capsule to control the H₂O content of the melt.

- The capsule is welded shut to create a closed system, preventing the loss of volatiles during the experiment.

3. High-Pressure / High-Temperature Experiment:

- Apparatus: The sealed capsule is placed in a high-pressure apparatus, such as a piston-cylinder device or an internally heated pressure vessel (IHPV).

- Conditions: The apparatus raises the sample to the target pressure (e.g., 0.1 - 1.0 GPa) and temperature (e.g., 650 - 1000°C).

- Experimental Types:

- Equilibrium Experiments: The sample is held at constant P-T conditions for an extended duration (days to weeks) to achieve chemical equilibrium between crystals and melt.

- Cooling Rate Experiments: The sample is cooled from above its liquidus temperature at a controlled linear rate (e.g., 1 °C/hour) to simulate natural magma cooling.

- Decompression Experiments: The sample is brought to an initial P-T and then pressure is released at a controlled rate to simulate magma ascent.[15]

4. Quenching:

- At the end of the experiment, the sample is rapidly cooled (quenched) to room temperature in seconds. This freezes the high-temperature assemblage, preserving the textures and compositions of the crystals and turning the residual melt into a glass.

5. Analysis of Run Products:

- The capsule is opened, and the experimental charge is mounted in epoxy and polished.

- Scanning Electron Microscopy (SEM): Used for initial imaging of textures and phase identification.

- Electron Probe Microanalysis (EPMA): Used to obtain precise quantitative chemical compositions of the crystalline phases (this compound, plagioclase, etc.) and the quenched glass (residual melt).

- X-Ray Diffraction (XRD): Used to identify the mineral phases present and determine their crystal structures (e.g., distinguishing between sanidine and this compound).

Visualizations

Caption: Phase relations in the ternary feldspar system.

Caption: Workflow for studying this compound crystallization.

Caption: Logical flow of factors controlling this compound formation.

References

- 1. This compound: Pink granite, Mohs hardness and moonstone [geology.com]

- 2. GEO143 Mineral Webpages - this compound [sites.google.com]

- 3. gem.agency [gem.agency]

- 4. chemostratigraphy.com [chemostratigraphy.com]

- 5. geo.libretexts.org [geo.libretexts.org]

- 6. minerals.net [minerals.net]

- 7. Sanidine - Wikipedia [en.wikipedia.org]

- 8. Alkali Feldspar – Geology is the Way [geologyistheway.com]

- 9. gem.agency [gem.agency]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. fyzikazeme.sk [fyzikazeme.sk]

- 12. 3.3 Crystallization of Magma — Physical Geology – 2nd Edition – ACC Physical Geology [pressbooks.ccconline.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization kinetics of alkali feldspars in cooling and decompression-induced crystallization experiments in trachytic melt [pubblicazioni.unicam.it]

- 16. minsocam.org [minsocam.org]

- 17. earthknow.com [earthknow.com]

- 18. Rapakivi granite - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Myrmekite - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. csun.edu [csun.edu]

- 24. ALEX STREKEISEN-Myrmekite- [alexstrekeisen.it]

- 25. academic.oup.com [academic.oup.com]

- 26. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 27. dspace.mit.edu [dspace.mit.edu]

Orthoclase Deposits: A Technical Guide to Geological Occurrence, Distribution, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Material Science Professionals

Abstract

Orthoclase, a potassium-rich alkali feldspar (B12085585) with the chemical formula KAlSi₃O₈, is a significant rock-forming mineral, constituting a substantial portion of the Earth's continental crust.[1] Its prevalence in a variety of geological settings, coupled with its essential physical and chemical properties, makes it a mineral of considerable scientific and industrial importance. This technical guide provides a comprehensive overview of the geological occurrence and global distribution of this compound deposits. Furthermore, it details the experimental protocols for the identification and characterization of this compound, including petrographic analysis, X-ray diffraction (XRD), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX). This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development who may have an interest in mineral-based materials and their characterization.

Geological Occurrence of this compound

This compound is a key component of the Earth's crust and is found in a wide range of igneous, metamorphic, and sedimentary rocks.[2] Its formation is intrinsically linked to the cooling history of magmas and the temperature and pressure conditions of metamorphism.

Igneous Formations

This compound predominantly forms during the crystallization of magma, particularly in felsic igneous rocks which are rich in silica (B1680970) and alkali metals.[3][4] The slow cooling of intrusive igneous rocks deep within the Earth's crust allows for the formation of large, well-developed this compound crystals.[4]

-

Intrusive Igneous Rocks: this compound is a primary constituent of granites, syenites, granodiorites, and monzonites.[1][3][5] In these rocks, it often appears as large, prominent crystals (phenocrysts) that influence the rock's texture and color, with the characteristic pink hue of many granites being attributed to this compound.[5][6]

-

Extrusive Igneous Rocks: Significant amounts of this compound are also present in their extrusive volcanic equivalents, such as rhyolites and trachytes.[1][3][5]

-

Pegmatites: Exceptionally large crystals of this compound, sometimes reaching several meters in length, are found in pegmatites.[1][4] These coarse-grained igneous rocks form during the final stages of magma crystallization, where the concentration of water and other volatile elements allows for the growth of large crystals.[3] A notable example is a crystal found in the Ural Mountains of Russia that measured over 30 feet in length and weighed approximately 100 tons.[1][7]

Metamorphic Environments

This compound is also a common mineral in metamorphic rocks that have been subjected to high temperatures and pressures. It is a characteristic mineral of gneisses, which are high-grade metamorphic rocks.[2][3][8] The presence of this compound in metamorphic rocks can provide valuable insights into the temperature and pressure conditions during their formation.

Sedimentary Deposits

Through the processes of weathering and erosion, this compound-bearing rocks are broken down, and the resilient this compound grains are transported and deposited to form sedimentary rocks.[1] It is a common constituent of sandstones, conglomerates, and siltstones.[1] Over geological time, this compound in sedimentary environments can chemically weather and alter into clay minerals like kaolinite.[1][5]

Mineral Associations

This compound is typically found in association with a specific suite of minerals, which can aid in its identification in the field and in laboratory analysis. Common mineral associations for this compound include:

Global Distribution and Economic Importance

This compound is an abundant mineral found worldwide.[5] Major deposits are mined for a variety of industrial applications, primarily in the manufacturing of glass and ceramics.[1][3][8]

Major Producing Countries

The global production of feldspar, of which this compound is a significant component, is led by a few key countries. The table below summarizes recent data on feldspar production.

| Rank | Country | Annual Production (Metric Tons) |

| 1 | Turkey | 5,500,000 |

| 2 | Italy | 4,000,000 |

| 3 | China | 3,500,000 |

| 4 | India | 1,500,000 |

| 5 | Thailand | 1,300,000 |

| 6 | Iran | 1,000,000 |

| 7 | South Korea | 600,000 |

| 8 | Spain | 600,000 |

| 9 | Poland | 600,000 |

| 10 | United States | 470,000 |

Source: ReportLinker, 2023 Data[1]

Notable localities for well-formed or unusual this compound specimens include sites in Italy, Switzerland, Germany, Russia, and the United States (California, Colorado, Pennsylvania, and New Mexico).[3][5][10]

Economic Uses

The industrial applications of this compound are primarily due to its chemical composition and physical properties.

-

Ceramics and Glass: this compound is a crucial raw material in the production of glass, ceramic tiles, porcelain, and dinnerware.[1][2] When added to a glass batch, it acts as a flux, lowering the melting temperature of quartz and reducing the viscosity of the melt, which in turn lowers production costs.[3]

-

Abrasives: Due to its Mohs hardness of 6, this compound is used as an abrasive in scouring powders and polishing compounds.[1]

-

Gemstones: Certain varieties of this compound are valued as gemstones. Moonstone, a well-known gem variety, is an intergrowth of this compound and albite that exhibits a captivating adularescence, a billowy, bluish-white sheen.[1][3] Transparent, yellow varieties of this compound from Madagascar are also cut as faceted gemstones.[3]

Experimental Protocols for this compound Identification and Characterization

The accurate identification and characterization of this compound are essential for both geological research and industrial applications. This often requires a combination of analytical techniques, as this compound can be visually similar to other feldspar minerals, particularly its polymorphs microcline and sanidine.[9] A comprehensive analysis typically involves petrographic examination of thin sections, followed by X-ray diffraction (XRD) for structural information and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for morphological and elemental analysis.

Petrographic Thin Section Analysis

Petrographic analysis involves the study of minerals in a rock using a polarizing microscope. A thin section, a slice of rock ground to a standard thickness of 30 micrometers, is prepared for this purpose.[2]

Methodology:

-

Sample Preparation: A thin sliver of the rock sample is cut using a diamond saw and mounted on a glass slide with epoxy.[2] The sample is then ground down to the standard 30 µm thickness using progressively finer abrasive grits.[2]

-

Microscopic Examination: The thin section is examined under a polarizing microscope in both plane-polarized light (PPL) and cross-polarized light (XPL).

-

Identification of this compound: In thin section, this compound exhibits the following key optical properties:

-

Color: Colorless in plane-polarized light.[11]

-

Relief: Low relief.

-

Birefringence: First-order gray and white interference colors in cross-polarized light.[11]

-

Twinning: Simple twinning, particularly Carlsbad twins, is common.[7][11] This distinguishes it from microcline, which typically shows grid-like "tartan" twinning, and plagioclase feldspars, which often exhibit polysynthetic twinning.

-

Cleavage: Two sets of cleavage planes at approximately 90 degrees are characteristic.[6][7]

-

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for identifying crystalline materials based on their unique crystal structure. It is particularly useful for distinguishing between the feldspar polymorphs this compound, sanidine, and microcline, which have very similar physical properties.[9]

Methodology:

-

Sample Preparation: A representative portion of the mineral sample is ground into a fine powder (typically passing through a 150-micron sieve) using a mortar and pestle to ensure random orientation of the crystals.[12] The powder is then carefully packed into a sample holder.

-

Instrument Setup: The powdered sample is placed in an X-ray diffractometer. Typical instrument settings for feldspar analysis are:

-

X-ray Source: Copper (Cu) Kα radiation is commonly used.

-

Operating Voltage and Current: For example, 40 kV and 16 mA.[7]

-

Scan Range (2θ): A typical scan range for identifying major peaks of this compound is from 10° to 60°.

-

Scan Speed: A continuous scan rate of 1.00 degree per minute is often employed.[6]

-

-

Data Collection and Analysis: The diffractometer directs a beam of X-rays onto the sample and measures the angles at which the X-rays are diffracted by the crystal lattice. The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a "fingerprint" for the mineral. The positions and intensities of the diffraction peaks are compared to a database of known mineral patterns (e.g., the International Centre for Diffraction Data - ICDD) for positive identification. Wright and Stewart (1958) demonstrated that the positions of specific d-values in the XRD pattern can be used to quantify the degree of disorder in a K-feldspar, thus aiding in the differentiation of this compound, sanidine, and microcline.[13]

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

SEM-EDX provides high-magnification imaging of the mineral's surface and quantitative elemental analysis.

Methodology:

-

Sample Preparation: A polished thin section or a bulk sample mounted on a stub can be used. For non-conductive samples like this compound, a thin conductive coating of carbon is typically applied to prevent charging under the electron beam.

-

SEM Imaging: The sample is placed in the vacuum chamber of the SEM. A focused beam of high-energy electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons (for topographic imaging) and backscattered electrons (for compositional contrast).

-

EDX Analysis: The electron beam also causes the atoms in the sample to emit characteristic X-rays.[10] An EDX detector measures the energy of these X-rays, which is unique to each element.[10] This allows for the determination of the elemental composition of the mineral at a microscopic scale. For this compound (KAlSi₃O₈), the EDX spectrum will show prominent peaks for potassium (K), aluminum (Al), silicon (Si), and oxygen (O). This technique is also useful for identifying any elemental substitutions or the composition of mineral inclusions within the this compound.

Formation and Weathering of this compound

The geological journey of this compound involves its formation from magma and its eventual breakdown through weathering at the Earth's surface.

Conclusion

This compound is a ubiquitous and fundamentally important mineral in the Earth's crust. Its formation in a variety of igneous and metamorphic environments and its subsequent incorporation into sedimentary rocks underscore its central role in the rock cycle. The global distribution of economically viable this compound deposits is critical for major industries, particularly ceramics and glass manufacturing. The accurate identification and characterization of this compound, through a combination of petrographic analysis, X-ray diffraction, and scanning electron microscopy, are essential for both fundamental geological research and for ensuring the quality of industrial raw materials. This guide provides a foundational understanding of these aspects for a broad scientific audience.

References

- 1. reportlinker.com [reportlinker.com]

- 2. kemet.co.uk [kemet.co.uk]

- 3. discoveryalert.com.au [discoveryalert.com.au]

- 4. mapsofworld.com [mapsofworld.com]

- 5. List of countries by feldspar production - Wikipedia [en.wikipedia.org]

- 6. rla.unc.edu [rla.unc.edu]

- 7. rruff.net [rruff.net]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Feldspar Production by Country (Metric tons) [indexmundi.com]

- 10. nanoimages.com [nanoimages.com]

- 11. microckscopic.ro [microckscopic.ro]

- 12. sddenr.net [sddenr.net]

- 13. mindat.org [mindat.org]

An In-depth Technical Guide to the Physical Properties of Orthoclase for Mineral Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of orthoclase, a critical rock-forming tectosilicate mineral. Intended for a technical audience, this document details the quantitative and qualitative attributes essential for accurate identification, outlines the standardized experimental protocols for their determination, and presents a logical workflow for the identification process.

Quantitative Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound, which are crucial for its differentiation from other minerals.

| Property | Value/Range | Units/Scale | Notes |

| Hardness | 6 - 6.5 | Mohs Scale | This compound is a defining mineral for hardness 6 on the Mohs scale.[1][2][3][4] |

| Specific Gravity | 2.55 - 2.63 | Dimensionless | This is the ratio of the mineral's density to the density of water.[1][4][5] |

| Refractive Index (RI) | nα = 1.518–1.520nβ = 1.522–1.524nγ = 1.522–1.525 | Dimensionless | This compound is biaxial negative.[1] The overall range is often cited as 1.518 - 1.526.[6][7] |

| Birefringence | 0.0050 - 0.0060 | Dimensionless | This is the difference between the highest and lowest refractive indices (nγ - nα).[1] |

| Cleavage Angle | ~90° | Degrees | This compound is named from the Greek for "straight fracture" due to its two cleavages intersecting at right angles.[1][8][9] |

| Crystal System | Monoclinic | - | The crystal structure has three unequal axes, with two intersecting at an oblique angle and the third perpendicular to the plane of the other two.[1][2][6] |

| 2V Angle | 65° - 75° | Degrees | This is the optic axial angle, a key diagnostic feature in optical mineralogy.[1] |

Qualitative Physical Properties of this compound

These properties are observed and described rather than measured numerically, but are equally important for identification.

-

Color : Typically pink, white, gray, or colorless.[2][8] It can also be greenish or greyish yellow.[1] The pink color often seen in granites is characteristic of this compound.[2][10]

-

Streak : The color of the mineral's powder is consistently white.[1][2]

-

Luster : this compound exhibits a vitreous (glassy) luster on crystal faces and can appear pearly on cleavage surfaces.[1][2]

-

Transparency : It ranges from transparent to translucent.[1][2]

-

Cleavage : this compound has perfect cleavage in one direction ({001}) and good cleavage in another ({010}).[1][11] These two cleavage planes intersect at approximately 90°, which is a primary diagnostic feature.[1][8]

-

Fracture : When broken in a direction other than along a cleavage plane, this compound exhibits a conchoidal to uneven fracture.[1][11]

-

Crystal Habit : Crystals are often well-formed (euhedral) and can be short, prismatic, or tabular.[1][11]

-

Twinning : Carlsbad twinning is very common in this compound.[1] This is a type of penetration twin where two intergrown crystals appear to be rotated 180° relative to each other. Baveno and Manebach twins are also reported.[1] The absence of gridiron (tartan) twinning helps distinguish it from microcline.[1]

Experimental Protocols for Property Determination

Accurate mineral identification requires the consistent application of standardized testing procedures. The methodologies for determining the key physical properties are detailed below.

Hardness (Mohs Scale)

The Mohs hardness test is a qualitative, non-destructive method to determine the relative resistance of a mineral to scratching.

-

Objective : To determine the hardness of an unknown mineral relative to a set of ten standard minerals (the Mohs scale).

-

Materials : A set of Mohs hardness picks or common objects of known hardness (e.g., fingernail ~2.5, copper penny ~3, steel knife blade ~5.5, glass plate ~5.5, streak plate ~6.5-7).[12] The mineral specimen to be tested.

-

Procedure :

-

Select a fresh, smooth, and unscratched surface on the this compound specimen.[11]

-

Hold the specimen firmly on a stable surface.

-

Take a standard mineral or object of known hardness (e.g., a steel knife blade with a hardness of ~5.5).

-

Attempt to scratch the surface of the this compound with a sharp point of the standard object, applying firm pressure.[3][6]

-

Observe the result. A true scratch will be a distinct groove or etch on the surface, which cannot be rubbed off.[3][11] A mark that can be wiped away is simply powder from the softer test object.

-

Repeat the process with objects of increasing hardness. This compound (hardness 6) should scratch glass (hardness ~5.5) but be scratched by quartz (hardness 7).

-

Streak

The streak test reveals the color of a mineral in its powdered form, which is often more consistent than the color of the bulk specimen.

-

Objective : To determine the color of the mineral's powder.

-

Materials : An unglazed porcelain tile (streak plate), typically white or black. The mineral specimen.

-

Procedure :

-

Select a clean area on the streak plate.

-

Grasp the mineral specimen firmly, finding a suitable edge.

-

Rub the mineral across the surface of the streak plate with consistent pressure, as if drawing a line.[5][13]

-

Observe the color of the powdered residue left on the plate.[13]

-

For this compound, the resulting streak will be white.[1][2]

-

Clean the plate thoroughly before testing another sample.[13] Note that minerals harder than the streak plate (hardness ~6.5-7) will not leave a streak and may scratch the plate itself.[1]

-

Specific Gravity (Jolly Spring Balance Method)

Specific gravity is the ratio of a mineral's weight to the weight of an equal volume of water. The Jolly balance provides a direct method for this measurement.

-

Objective : To determine the specific gravity of a mineral sample by measuring its weight in air and its apparent weight when submerged in water.

-

Apparatus : Jolly spring balance with two pans (an upper pan for weighing in air and a lower pan for weighing in water), a beaker of water.

-

Procedure :

-

Suspend the spring balance vertically. Note the initial reading of the empty pans (R0).[8]

-

Place the dry this compound sample on the upper pan and record the scale reading (R1). The weight in air is proportional to (R1 - R0).[8]

-

Move the sample to the lower pan, ensuring it is fully submerged in the beaker of water without touching the sides or bottom.[8] Dislodge any air bubbles.

-

Record the new scale reading (R2).[8] The apparent weight in water is proportional to (R2 - R0).

-

The specific gravity (G) is calculated using the formula based on Archimedes' principle, where weights are proportional to the spring extensions:

-

G = (Weight in Air) / (Weight in Air - Apparent Weight in Water)

-

G = (R1 - R0) / ((R1 - R0) - (R2 - R0)) = (R1 - R0) / (R1 - R2)[8]

-

-

Cleavage

Cleavage describes how a mineral breaks along planes of structural weakness.

-

Objective : To observe the number of cleavage planes and the angles between them.

-

Materials : Mineral specimen, hand lens or microscope, goniometer (optional, for precise angle measurement).

-

Procedure :

-

Examine a broken surface of the this compound specimen. Do not break samples unless necessary and permitted; often, samples are pre-broken.[14]

-

Look for flat, reflective surfaces that occur repeatedly. These are cleavage planes.

-

Rotate the specimen under a light source to see flashes of light from these parallel surfaces.

-

Identify the number of distinct directions of cleavage. This compound has two primary directions.[1][2]

-

Estimate the angle between the different sets of cleavage planes. In this compound, this angle is approximately 90°. A contact goniometer can be used for a more precise measurement.[15]

-

Describe the quality of the cleavage (e.g., perfect, good). This compound has one perfect and one good cleavage direction.[1][11]

-

Logical Workflow for this compound Identification

The following diagram illustrates a systematic workflow for identifying an unknown mineral sample as this compound based on the progressive application of physical property tests.

Caption: Logical workflow for the identification of this compound.

References

- 1. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 2. Glad You Asked: How Do Geologists Identify Minerals? - Utah Geological Survey [geology.utah.gov]

- 3. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]

- 4. How to Perform the Mohs Hardness Test [thoughtco.com]

- 5. Streak Test for Minerals: Identifying Rocks with a Swipe - Rock Seeker [rockseeker.com]

- 6. tvgemandmineralsociety.com [tvgemandmineralsociety.com]

- 7. How to Find and Determine the Specific Gravity of a Rock - 911Metallurgist [911metallurgist.com]

- 8. scribd.com [scribd.com]

- 9. maine.gov [maine.gov]

- 10. gemsociety.org [gemsociety.org]

- 11. rocksandminerals.com [rocksandminerals.com]

- 12. loverockslapidary.com [loverockslapidary.com]

- 13. How To Use A Streak Plate To Identify Minerals [rockchasing.com]

- 14. Mineral Study Guide - Cleavage [omg.georockme.com]

- 15. Mineral Identification Key Cleavage [minsocam.org]

An In-depth Technical Guide to the Alkali Feldspar Solid Solution Series: Orthoclase and Albite

Introduction

The alkali feldspars are a critical group of rock-forming tectosilicate minerals, fundamental to the understanding of igneous and metamorphic petrology. They form a solid solution series with the end-members orthoclase (KAlSi₃O₈) and albite (NaAlSi₃O₈).[1] This guide provides a comprehensive overview of the alkali feldspar (B12085585) series, focusing on its crystallographic and chemical complexities, phase relations, and the analytical techniques employed in its study.

The substitution between the potassium (K⁺) and sodium (Na⁺) cations within the feldspar crystal lattice is the basis of this solid solution.[2] At high temperatures, complete solid solution is possible, allowing for a continuous range of compositions between the this compound and albite end-members.[2] However, at lower temperatures, this miscibility is limited, leading to the phenomenon of exsolution and the formation of intricate intergrowths.[2]

Polymorphism and Structural State

The alkali feldspar series is characterized by several polymorphs, which are minerals with the same chemical composition but different crystal structures. The specific polymorph is determined by the temperature of crystallization and the subsequent cooling history, which influences the degree of ordering of aluminum (Al³⁺) and silicon (Si⁴⁺) ions within the tetrahedral sites of the crystal lattice.[3][4]

-

Sanidine: This is the high-temperature, monoclinic polymorph of K-feldspar. It is characterized by a disordered distribution of Al³⁺ and Si⁴⁺ ions in the tetrahedral sites. Sanidine is typically found in volcanic and subvolcanic rocks that have cooled rapidly.[3][4][5]

-

This compound: As a monoclinic polymorph, this compound represents an intermediate state of Al-Si ordering. It is stable at intermediate temperatures and is commonly found in plutonic rocks that have cooled more slowly than volcanic rocks.[3][5]

-

Microcline: This is the low-temperature, triclinic polymorph of K-feldspar. It exhibits the highest degree of Al-Si ordering. Microcline is characteristic of slowly cooled plutonic rocks and metamorphic rocks.[5]

-

Anthis compound: A triclinic polymorph, anthis compound has a composition intermediate between sanidine and albite. It is typically sodium-rich and forms at high temperatures.[3][4]

The transition between these polymorphs is a function of both temperature and chemical composition, as illustrated in the logical diagram below.

Phase Relations and Exsolution

The phase diagram for the alkali feldspar system illustrates the stability of different phases as a function of temperature and composition.[2] At high temperatures, a single, homogeneous feldspar phase exists across the entire compositional range from albite to this compound.[2] As the temperature decreases, a miscibility gap, known as the solvus, is encountered.[2]

Within the solvus, a single homogeneous feldspar is no longer stable and will, if cooled slowly enough, exsolve into two distinct feldspar phases: a sodium-rich phase (albite) and a potassium-rich phase (this compound or microcline). This process of exsolution results in a characteristic intergrowth texture known as perthite, where lamellae of albite are hosted within a K-feldspar crystal. The reverse texture, with K-feldspar lamellae in an albite host, is termed antiperthite.

Quantitative Data

The chemical composition and crystal structure of the alkali feldspar polymorphs are closely related. The following tables summarize the typical compositional ranges and unit cell parameters for the main polymorphs in this series.

Table 1: Compositional Ranges of Alkali Feldspar Polymorphs

| Polymorph | Compositional Range (mol% this compound) | Crystal System |

| Sanidine | > 37 (typically > 67 in natural rocks) | Monoclinic |

| Anthis compound | 10 - 36 | Triclinic |

| This compound | > 90 | Monoclinic |

| Microcline | > 90 | Triclinic |

| Albite | < 10 | Triclinic |

Table 2: Representative Unit Cell Parameters

| Mineral | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| High Sanidine (K-rich) | 8.56 | 13.03 | 7.17 | 90 | 115.99 | 90 |

| This compound | 8.58 | 12.98 | 7.20 | 90 | 116.05 | 90 |

| Microcline (max) | 8.59 | 12.97 | 7.22 | 90.65 | 115.98 | 87.65 |

| High Albite (Na-rich) | 8.15 | 12.88 | 7.11 | 93.37 | 116.30 | 90.28 |

| Low Albite | 8.14 | 12.79 | 7.16 | 94.20 | 116.57 | 87.65 |

Note: Unit cell parameters can vary with the exact chemical composition and degree of Al-Si order.

Experimental Protocols

The characterization of the alkali feldspar solid solution series relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Hydrothermal Synthesis

Hydrothermal synthesis is employed to crystallize feldspars under controlled temperature and pressure conditions, simulating natural geological environments.[6]

Objective: To synthesize alkali feldspars of a specific composition and structural state.

Materials and Equipment:

-

Starting materials: Gels or glasses of the desired bulk composition (e.g., K₂O-Na₂O-Al₂O₃-SiO₂ system), or a mixture of end-member feldspar powders.[7]

-

Mineralizer: Aqueous solutions (e.g., deionized water, alkaline solutions).[6]

-

Pressure vessels: Autoclaves or cold-seal pressure vessels capable of withstanding high temperatures and pressures.

-

Furnace with temperature controller.

-

Pressure-generating and monitoring system.

Procedure:

-

Sample Preparation: The starting material is weighed and sealed in a noble metal (e.g., gold or platinum) capsule with a measured amount of the mineralizer.

-

Encapsulation: The capsule is carefully welded shut to prevent leakage.

-

Pressurization and Heating: The capsule is placed in the pressure vessel, which is then sealed. The desired pressure is applied, and the furnace is heated to the target temperature.

-

Reaction: The experiment is held at the target conditions for a duration ranging from hours to several weeks to allow for crystallization and equilibration.

-

Quenching: At the end of the experiment, the pressure vessel is rapidly cooled to quench the run products, preserving the high-temperature phase assemblages.

-

Sample Recovery and Analysis: The capsule is opened, and the solid products are extracted, dried, and prepared for analysis by techniques such as XRD and EPMA.

Quantitative X-ray Diffraction (XRD)

XRD is a primary tool for identifying the mineral phases present in a sample and for determining their crystal structures and unit cell parameters.[8][9]

Objective: To identify the feldspar polymorphs, quantify their proportions in a mixture (e.g., in a perthite), and determine their unit cell dimensions.

Materials and Equipment:

-

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

-

Sample holder.

-

Micronizing mill or mortar and pestle for sample grinding.

-

Internal standard (optional, for precise lattice parameter determination).

Procedure:

-

Sample Preparation: A representative portion of the feldspar sample is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.[10]

-

Sample Mounting: The powder is packed into the sample holder, ensuring a flat, smooth surface.

-

Data Collection: The sample is placed in the diffractometer, and a diffraction pattern is collected by scanning a range of 2θ angles. Typical parameters include a step size of 0.01-0.02° 2θ and a count time of 1-2 seconds per step.[9]

-

Phase Identification: The resulting diffraction pattern is compared to a database of known mineral diffraction patterns (e.g., the Powder Diffraction File) to identify the phases present.

-

Quantitative Analysis (Rietveld Refinement): For multiphase samples, the entire diffraction pattern can be modeled using the Rietveld method.[11] This technique refines the crystal structure parameters (including unit cell dimensions, atomic positions, and site occupancies) and the scale factors for each phase, which are proportional to their weight fractions.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the major and minor element composition of minerals at the micrometer scale.[12][13]

Objective: To obtain precise quantitative chemical analyses of the different feldspar phases within a sample, including the host and lamellae in perthitic intergrowths.

Materials and Equipment:

-

Electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS).

-

Polished thin section or grain mount of the feldspar sample, coated with a conductive material (e.g., carbon).

-

A suite of well-characterized mineral standards.

Procedure:

-

Sample Preparation: A thin section of the rock containing the feldspar or individual feldspar grains are mounted in epoxy, ground, and polished to a smooth, flat surface. The sample is then coated with a thin layer of carbon.

-

Instrument Setup: The EPMA is set to typical operating conditions for feldspar analysis, such as an accelerating voltage of 15 keV, a beam current of 10-20 nA, and a focused or slightly defocused electron beam (1-10 µm diameter).[14][15]

-

Standardization: The instrument is calibrated by analyzing a series of standards with known compositions for the elements of interest (e.g., Na, K, Ca, Al, Si).

-

Data Acquisition: The electron beam is directed onto specific points of interest on the sample, and the characteristic X-rays emitted are measured by the WDS.[12] Multiple points are analyzed on different grains and on the host and lamellae of perthites to assess compositional variation.

-

Data Correction: The raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) to yield quantitative elemental concentrations.

Conclusion

The solid solution series between this compound and albite represents a complex and fascinating system that is fundamental to the earth sciences. The interplay of temperature, composition, and cooling rate governs the formation of a variety of polymorphs and the development of exsolution textures. A thorough understanding of this system requires the application of a range of sophisticated analytical techniques, including hydrothermal synthesis, X-ray diffraction, and electron probe microanalysis. The data derived from these methods provide invaluable insights into the petrogenesis of igneous and metamorphic rocks.

References

- 1. The Feldspar Compositional Ternary Diagram [chemostratigraphy.com]

- 2. geo.libretexts.org [geo.libretexts.org]

- 3. minerals.net [minerals.net]

- 4. Sanidine - Wikipedia [en.wikipedia.org]

- 5. K-feldspar [sites.und.edu]

- 6. researchgate.net [researchgate.net]

- 7. minsocam.org [minsocam.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. rruff.net [rruff.net]

- 10. icdd.com [icdd.com]

- 11. rruff.net [rruff.net]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. geology.wisc.edu [geology.wisc.edu]

- 14. catalog.data.gov [catalog.data.gov]

- 15. Electron microprobe analyses of feldspars and petrographic, geochemical, and geochronologic data from the Hawkeye Granite Gneiss and Lyon Mountain Granite Gneiss in the Adirondacks of New York (ver. 2.0, May 2023) | U.S. Geological Survey [usgs.gov]

An In-depth Technical Guide to the Formation of Perthitic Texture in Orthoclase Feldspar

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of perthitic texture in orthoclase feldspar (B12085585), a critical phenomenon in geology with implications for understanding the thermal histories of rocks. This document delves into the thermodynamic principles, kinetic processes, and experimental methodologies used to study these intricate intergrowths.

Introduction to Perthitic Texture

Perthite is an intimate intergrowth of two feldspar minerals: a potassium-rich alkali feldspar (typically this compound or microcline) and a sodium-rich plagioclase (albite).[1] This texture is a classic example of exsolution, a process where a homogeneous solid solution at high temperatures unmixes into two or more distinct phases upon cooling.[1][2] The resulting texture can range from macroscopic lamellae visible to the naked eye (macroperthite) to sub-microscopic intergrowths requiring powerful microscopy to resolve (microperthite and cryptoperthite).[3] The formation and morphology of perthitic textures provide invaluable insights into the cooling rates and pressure-temperature conditions experienced by igneous and metamorphic rocks.[1][4]

The host phase in perthite is typically K-feldspar, with exsolved lamellae of Na-feldspar.[2] The inverse texture, where K-feldspar lamellae are present in a plagioclase host, is termed antiperthite. When the two feldspars are in roughly equal proportions, it is called mesoperthite.[2][3]

Thermodynamic Principles of Exsolution

The formation of perthite is governed by the phase relationships in the alkali feldspar solid solution series, specifically the binary system between albite (NaAlSi₃O₈) and this compound (KAlSi₃O₈). At high temperatures, typically above 700°C, there is complete solid solution between the sodium and potassium end-members.[2][5] However, as the temperature decreases, a miscibility gap, known as a solvus, develops.[2]

An initially homogeneous alkali feldspar of intermediate composition that cools below the solvus becomes thermodynamically unstable and begins to unmix or exsolve into a sodium-rich phase and a potassium-rich phase.[5] This process is driven by the reduction of the overall free energy of the system. The shape and position of the solvus are influenced by pressure and the presence of volatiles like water.[1] Higher water pressure can depress the solidus temperature to the point where it intersects the solvus, leading to the crystallization of two separate feldspars directly from the melt in what are known as subsolvus granites.[4][5] In contrast, hypersolvus granites crystallize a single, homogeneous feldspar at low water pressure, which then exsolves upon cooling to form perthite.[4][5]

Albite-Orthoclase Phase Diagram

The relationship between temperature, composition, and phase stability in the alkali feldspar system is best illustrated by the albite-orthoclase phase diagram.

Caption: A simplified representation of the albite-orthoclase binary phase diagram illustrating the liquidus, solidus, and solvus curves that govern the formation of perthitic textures.

Mechanisms of Perthite Formation

The unmixing process that leads to perthite formation can occur through several mechanisms, primarily controlled by the cooling rate and the initial composition of the feldspar.

Spinodal Decomposition

For compositions near the center of the solvus, exsolution can occur via spinodal decomposition. This mechanism does not require nucleation and results in the spontaneous formation of coherent, periodic lamellae.

Nucleation and Growth

For compositions further from the center of the solvus, exsolution proceeds by nucleation and growth. This involves the formation of discrete nuclei of the new phase, which then grow over time. This can lead to more irregular or coarser textures compared to spinodal decomposition.

Deuteric Coarsening and Dissolution-Reprecipitation

In the presence of a fluid phase, pre-existing fine-scale perthitic textures can undergo coarsening through a process called deuteric coarsening. This often involves an interface-coupled dissolution-reprecipitation mechanism, where the original coherent lamellae are replaced by a coarser, incoherent intergrowth of albite and sanidine subgrains, often referred to as patch perthite.

Caption: A flowchart illustrating the primary mechanisms involved in the formation of different perthitic textures.

Experimental Protocols for Perthite Studies

The study of perthite formation often involves laboratory experiments designed to replicate the conditions of their natural formation.

Synthesis of Homogeneous Alkali Feldspar

A common starting material for perthite experiments is a homogeneous alkali feldspar of a desired intermediate composition. This is often synthesized using the molten salt ion-exchange method.

Protocol: Molten Salt Ion-Exchange

-

Starting Material: Gem-quality, near end-member this compound or albite crystal fragments are selected.

-

Salt Mixture: A salt mixture with a specific Na:K ratio (e.g., Na₀.₈K₀.₂Cl) is prepared to achieve the target feldspar composition.[6]

-

Ion Exchange: The feldspar fragments are immersed in the molten salt at high temperatures (e.g., 850 °C) and ambient pressure for an extended period (e.g., 32 days).[6] During this time, Na⁺ and K⁺ ions are exchanged between the feldspar and the salt melt until the feldspar reaches a homogeneous intermediate composition.

-

Quenching: The sample is rapidly cooled to preserve the high-temperature homogeneous state.

Induction of Exsolution

Once a homogeneous feldspar is synthesized, exsolution can be induced through controlled annealing.

Protocol: Isothermal Annealing

-

Sample Preparation: The synthesized homogeneous feldspar is sealed in a noble metal capsule (e.g., gold or platinum).

-

Annealing: The capsule is placed in a furnace and held at a constant temperature below the solvus (e.g., 550 °C) for a specific duration (e.g., 32 days).[6] This allows for the diffusion of Na⁺ and K⁺ ions and the formation of exsolution lamellae.

-

Cooling: The sample is then cooled to room temperature. The cooling rate can be varied to study its effect on the resulting texture.

Hydrothermal Treatment for Deuteric Coarsening

To study the effects of fluids on perthitic textures, hydrothermal experiments are conducted.

Protocol: Hydrothermal Treatment

-

Starting Material: A feldspar with a pre-existing fine perthitic (cryptoperthitic) texture is used.

-

Sample Encapsulation: The feldspar fragments are sealed in a gold capsule with a fluid of known composition (e.g., 20 wt% H₂O or 0.1 M HCl).[6]

-

Hydrothermal Conditions: The capsule is subjected to high pressure (e.g., 200 to 1500 MPa) and temperature (e.g., 400 to 500 °C) in a hydrothermal apparatus (e.g., cold-seal pressure vessel or piston-cylinder apparatus) for a set duration (e.g., 96 hours).[1][6]

-

Analysis: After the experiment, the run products are extracted, washed, and dried for analysis.

Analytical Techniques for Perthite Characterization

A variety of analytical techniques are employed to characterize the composition, structure, and morphology of perthitic textures.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present and to determine their lattice parameters, which can provide information about their composition and structural state.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the chemical composition of the individual host and lamellae phases within the perthite.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the perthitic microstructure, allowing for the detailed characterization of lamellar morphology, thickness, and the nature of the interfaces between the phases (coherent or incoherent).

Hydrofluoric Acid Etching

This technique can be used to enhance the visibility of perthitic textures for examination with a scanning electron microscope (SEM). The different feldspar phases etch at different rates, creating topographic relief that highlights the intergrowth.

Protocol: HF Etching for SEM

-

Sample Preparation: A fresh cleavage surface of the perthitic feldspar is prepared.

-

Etching: The sample is exposed to HF vapor or a dilute HF solution (e.g., 10% HF for 10-40 minutes) for a short period.[7][8]

-

Cleaning: The etched surface is thoroughly rinsed with deionized water and dried.

-

Coating: For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied before SEM analysis.

Caption: A schematic of the typical analytical workflow used for the comprehensive characterization of perthitic textures.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and experimental study of perthitic textures.

Table 1: Conditions for Perthite Formation and Experimental Synthesis

| Parameter | Value | Context | Reference |

| Temperature of Complete Solid Solution | ~700 °C | At crustal pressures, above which albite and K-feldspar are fully miscible. | [2] |

| Hypersolvus Granite Crystallization | >700 °C, Low PH₂O (~200 MPa) | A single homogeneous feldspar crystallizes and subsequently exsolves. | [4] |

| Subsolvus Granite Crystallization | High PH₂O (>500 MPa) | Two separate feldspars crystallize directly from the melt. | [4] |

| Molten Salt Ion-Exchange Temperature | 850 °C | For synthesizing homogeneous Ab₆₀Or₄₀ feldspar. | [6] |

| Isothermal Annealing Temperature | 550 °C | For inducing exsolution in synthesized homogeneous feldspar. | [6] |

| Hydrothermal Treatment Temperature | 400 - 500 °C | For inducing deuteric coarsening of cryptoperthite. | [1][6] |

| Hydrothermal Treatment Pressure | 200 - 1500 MPa | For inducing deuteric coarsening of cryptoperthite. | [1][6] |

| Two-Feldspar Thermometry (Mesoperthite) | > 841 °C at 7 kbar | Estimated formation temperature in nepheline syenite. | [9] |

| Two-Feldspar Thermometry (Perthite) | > 759 °C at 7 kbar | Estimated formation temperature. | [9] |

Table 2: Experimental Parameters for Perthite Studies

| Experiment | Starting Material | Conditions | Duration | Outcome | Reference |

| Molten Salt Ion-Exchange | Gem-quality this compound | Na₀.₈K₀.₂Cl melt, 850 °C, 0.1 MPa | 32 days | Homogeneous Ab₆₀Or₄₀ feldspar | [6] |

| Isothermal Annealing | Homogeneous Ab₆₀Or₄₀ feldspar | 550 °C | 32 days | Coherent lamellar cryptoperthite (28 nm periodicity) | [6] |

| Hydrothermal Treatment | Cryptoperthite | 20 wt% H₂O or 0.1 M HCl, 400-500 °C, 200-1500 MPa | 96 - 192 hours | Patch perthite | [1][6] |

| HF Etching | K-feldspar coarse grains | 10% HF | 10 - 40 minutes | Removal of outer 10 µm for analysis | [7] |

Conclusion

The formation of perthitic texture in this compound feldspar is a complex process driven by the principles of thermodynamics and kinetics. The resulting microstructures serve as a detailed record of the cooling history and fluid interaction experienced by the host rock. Through a combination of experimental synthesis and advanced analytical techniques, researchers can decipher this record, gaining fundamental insights into geological processes. This guide has provided a comprehensive overview of the core concepts, experimental methodologies, and quantitative data essential for the scientific investigation of perthitic textures.

References

- 1. minsocam.org [minsocam.org]

- 2. Perthite - Wikipedia [en.wikipedia.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ALEX STREKEISEN-Perthite- [alexstrekeisen.it]

- 6. researchgate.net [researchgate.net]

- 7. cir.cenieh.es [cir.cenieh.es]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Orthoclase in Rock Thin Sections Under Polarized Light

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques used to identify the rock-forming mineral orthoclase in petrographic thin sections using polarized light microscopy. Accurate mineral identification is a fundamental skill in the geosciences and material sciences, crucial for understanding the origin, history, and properties of rocks and mineral-based materials.

Introduction to this compound

This compound is a potassium-rich alkali feldspar (B12085585) with the chemical formula KAlSi₃O₈.[1][2] It is a common tectosilicate mineral and a major constituent of many felsic igneous rocks, such as granite and syenite, as well as being found in some metamorphic and sedimentary rocks.[3][4][5] Its name is derived from the Greek words for "straight fracture," a reference to its two cleavages that are oriented at approximately 90° to each other.[4][6] In thin section, this compound is distinguished by a specific set of optical properties that are observable with a polarizing microscope.

Optical Properties of this compound

The identification of this compound in a thin section relies on the systematic observation of its behavior under both plane-polarized light (PPL) and cross-polarized light (XPL).

Properties in Plane-Polarized Light (PPL)

-

Color: this compound is typically colorless in thin section.[3][4][7]

-

Pleochroism: It is non-pleochroic, meaning its color does not change as the microscope stage is rotated.[3][6][7]

-

Relief: this compound exhibits low negative relief.[4][6][7] Its refractive indices are lower than that of the epoxy resin used to mount the thin section.

-

Cleavage: It has one perfect cleavage on {001} and another good cleavage on {010}, which intersect at a right angle.[3][4][6] However, due to its low relief, these cleavage traces can sometimes be difficult to observe.[1][3][4]

-

Habit: The crystal form of this compound can be anhedral (lacking well-defined crystal faces) to euhedral (well-formed crystals).[4][7] Grains are often tabular in appearance.[3][4]

-

Alteration: this compound is frequently cloudy or turbid due to alteration to secondary minerals like sericite (a fine-grained white mica) or clay minerals such as kaolinite.[4][7][8] This cloudiness can be a key distinguishing feature from quartz, which does not alter.[1][3]

Properties in Cross-Polarized Light (XPL)

-

Birefringence: this compound has low birefringence, with interference colors typically ranging from first-order gray to white.[3][7][9] The maximum birefringence is approximately 0.005 to 0.007.[3][5]